2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide backbone, with phenoxy and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-methylphenoxyacetic acid with hydrazine hydrate to form 2-(2-methylphenoxy)acetohydrazide.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenoxy and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenoxy and methylphenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)ethylphosphinate: This compound shares a similar phenoxy structure but differs in its functional groups and overall reactivity.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a phenoxy group, but with different substituents and applications.
Uniqueness
2-(2-methylphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
303087-37-8 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)11-18-19-17(20)12-21-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
ROEUYMPPPIJWHQ-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
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